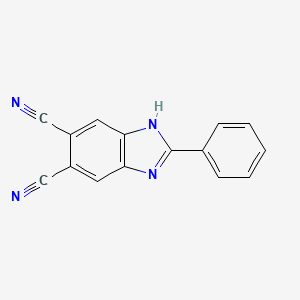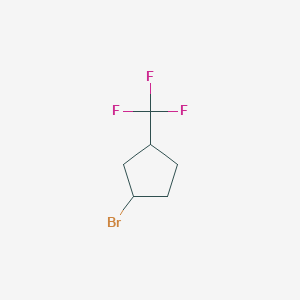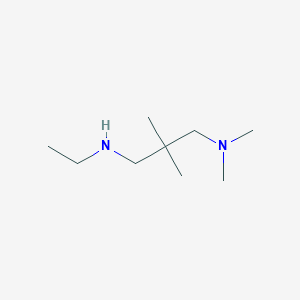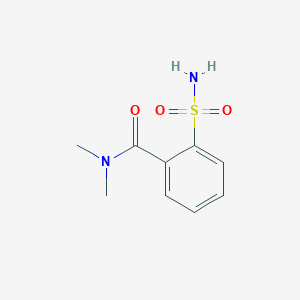
N,N-dimethyl-2-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-sulfamoylbenzamide is an organic compound with the molecular formula C9H12N2O3S It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and a sulfamoyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-sulfamoylbenzamide typically involves the reaction of 2-aminobenzamide with dimethyl sulfate and sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps are as follows:
N-methylation: 2-aminobenzamide is reacted with dimethyl sulfate in the presence of a base such as sodium hydroxide to form N,N-dimethyl-2-aminobenzamide.
Sulfamoylation: The resulting N,N-dimethyl-2-aminobenzamide is then treated with sulfamoyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-4-sulfamoylbenzamide
- N,N-dimethyl-3-sulfamoylbenzamide
- 2-methyl-5-sulfamoylbenzamide
Uniqueness
N,N-dimethyl-2-sulfamoylbenzamide is unique due to the position of the sulfamoyl group on the benzene ring, which can influence its reactivity and interactions with biological targets. This positional difference can result in distinct chemical and biological properties compared to its isomers.
Propiedades
Fórmula molecular |
C9H12N2O3S |
|---|---|
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-5-3-4-6-8(7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) |
Clave InChI |
WVYHLTPSPMSWBE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC=C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


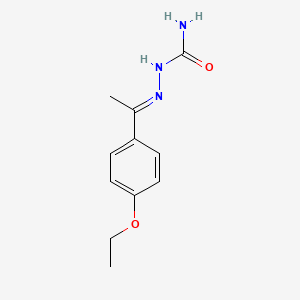
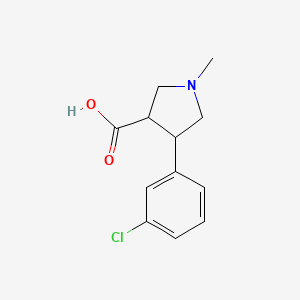
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)


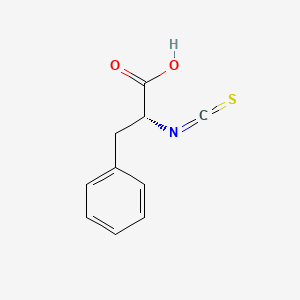
![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)

